molecular formula C7H8N2O2 B13118170 4-(Aminomethyl)nicotinicacid

4-(Aminomethyl)nicotinicacid

Cat. No.: B13118170
M. Wt: 152.15 g/mol
InChI Key: HEPAEHPKJHGFHD-UHFFFAOYSA-N
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Description

4-(Aminomethyl)nicotinic acid is a pyridine derivative featuring a nicotinic acid backbone (pyridine-3-carboxylic acid) with an aminomethyl (-CH₂NH₂) substituent at the 4-position. This structural motif confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the ionizable carboxylic acid and basic aminomethyl groups.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

4-(aminomethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C7H8N2O2/c8-3-5-1-2-9-4-6(5)7(10)11/h1-2,4H,3,8H2,(H,10,11)

InChI Key

HEPAEHPKJHGFHD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CN)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)nicotinic acid typically involves the introduction of an aminomethyl group to the nicotinic acid structure. One common method is the reaction of 4-chloronicotinic acid with a substituted amine under controlled conditions. The reaction is usually carried out in a three-necked, round-bottomed flask fitted with a nitrogen inlet adapter .

Industrial Production Methods

Industrial production methods for 4-(Aminomethyl)nicotinic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The aminomethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while substitution reactions can produce a variety of functionalized nicotinic acid compounds.

Scientific Research Applications

4-(Aminomethyl)nicotinic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)nicotinic acid involves its interaction with various molecular targets and pathways. It can act as a precursor to nicotinamide coenzymes, which play a crucial role in redox reactions and cellular metabolism. The compound’s effects are mediated through its ability to donate or accept electrons in these reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Groups

Table 1: Key Structural Analogues of 4-(Aminomethyl)nicotinic Acid

Compound Name Substituent Position Substituent Type Similarity Score* Key Properties/Applications References
4-(Aminomethyl)nicotinic acid 4 -CH₂NH₂ - Target compound; potential drug intermediate -
4-Aminonicotinic acid 4 -NH₂ 0.82 Pharmaceutical precursor; commercial availability
6-Amino-4-methylnicotinic acid 6-amino, 4-methyl -NH₂, -CH₃ 0.88 High structural similarity; methyl enhances lipophilicity
4-Methylnicotinic acid 4 -CH₃ - Simple alkyl derivative; used in hyperphosphatemia studies
2-Amino-4-methylnicotinic acid 2-amino, 4-methyl -NH₂, -CH₃ - Distinct substitution pattern; altered electronic properties

*Similarity scores calculated based on Tanimoto coefficients from structural databases .

Physicochemical Properties

  • Solubility and Acidity: The carboxylic acid group (pKa ~2.5) and aminomethyl group (pKa ~9–10) make 4-(Aminomethyl)nicotinic acid zwitterionic at physiological pH, enhancing aqueous solubility compared to non-polar derivatives like 4-phenylnicotinic acid . In contrast, 4-methylnicotinic acid lacks the basic aminomethyl group, resulting in lower solubility in acidic media .
  • Thermal Stability: Derivatives like 4-Amino-5-methylnicotinic acid (melting point unreported) and 4-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride (MW 263.72 g/mol) suggest that bulky substituents reduce melting points and stability .

Key Differences and Implications

  • Electronic Effects: The aminomethyl group (-CH₂NH₂) is less electron-withdrawing than a direct amino group (-NH₂), altering the pyridine ring’s electron density and reactivity .
  • Bioavailability: The zwitterionic nature of 4-(Aminomethyl)nicotinic acid may improve blood-brain barrier penetration compared to 4-methylnicotinic acid .
  • Synthetic Complexity: Introducing the aminomethyl group likely requires protective strategies for the amine, increasing synthesis steps compared to 4-amino derivatives .

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